molecular formula C16H19NO2 B3019949 Tert-butyl N-(3-methylnaphthalen-2-yl)carbamate CAS No. 1589038-47-0

Tert-butyl N-(3-methylnaphthalen-2-yl)carbamate

Cat. No. B3019949
CAS RN: 1589038-47-0
M. Wt: 257.333
InChI Key: LWRGHKUKPBMJNW-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-methylnaphthalen-2-yl)carbamate is a chemical compound that belongs to the class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including use as insecticides, pharmaceuticals, and intermediates in organic synthesis. While the specific compound "this compound" is not directly mentioned in the provided papers, insights can be drawn from related studies on tert-butyl carbamates and their metabolism, synthesis, and structural analysis.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be complex and often involves multiple steps. For example, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, was achieved through a seven-step process starting from L-Serine, with an overall yield of 30% to 41% . Another synthesis method for tert-butyl carbamates involves the reaction of tert-butyl N-hydroxycarbamate with aldehydes to produce tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which can act as N-(Boc) nitrone equivalents in reactions with organometallics . These methods highlight the versatility of tert-butyl carbamates as building blocks in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates has been studied using various spectroscopic and computational methods. For instance, the vibrational frequencies and geometric parameters of tert-butyl N-(thiophen-2yl)carbamate were investigated using FT-IR spectroscopy and density functional theory (DFT) calculations . These studies provide valuable information on the bond lengths, bond angles, and vibrational modes of the molecule, which are crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Tert-butyl carbamates can undergo a variety of chemical reactions. For example, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and various electrophiles to produce functionalized carbamates, which upon hydrolysis yield 1,2-aminoalcohols . The metabolism of tert-butylphenyl N-methylcarbamate in insects and mice involves hydroxylation of the tert-butyl and N-methyl groups, leading to the formation of phenolic metabolites and dihydroxy compounds . These reactions demonstrate the chemical versatility and potential applications of tert-butyl carbamates in different fields.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The experimental and theoretical studies provide insights into the electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . These properties are important for predicting the stability and reactivity of the compound. Additionally, the solubility, melting point, and boiling point of tert-butyl carbamates can be inferred from their molecular structure and substituents.

properties

IUPAC Name

tert-butyl N-(3-methylnaphthalen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11-9-12-7-5-6-8-13(12)10-14(11)17-15(18)19-16(2,3)4/h5-10H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRGHKUKPBMJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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